Enantiomeric Purity vs. Racemic and (S)-Enantiomer: A Binary Selection Criterion
The (R)-enantiomer (CAS 1032036-48-8) is supplied with a typical chemical purity of 95% and is by definition enantiomerically pure, whereas the racemic mixture (CAS 42291-01-0) consists of 50:50 R:S [1]. The (S)-enantiomer (CAS 1212991-78-0) is also available, but its procurement is incompatible with syntheses designed for the (R)-configured product. In chiral synthesis, the use of the racemate can reduce the maximum theoretical yield of the desired enantiomer by 50% and may complicate purification .
| Evidence Dimension | Enantiomeric composition (stereochemical purity) |
|---|---|
| Target Compound Data | ≥95% chemical purity, >99% enantiomeric excess (single enantiomer (R)) |
| Comparator Or Baseline | Racemic 1-(2,3-dimethylphenyl)ethanamine (CAS 42291-01-0): 50:50 mixture; (S)-enantiomer (CAS 1212991-78-0): single enantiomer (S) |
| Quantified Difference | 100% enantiomeric excess for (R) vs. 0% for racemate; opposed stereochemistry vs. (S)-enantiomer |
| Conditions | Vendor certificates of analysis, typical specification for research-grade chemicals |
Why This Matters
Selecting the correct enantiomer is a binary decision for chiral synthesis; using the wrong enantiomer or racemate can lead to complete failure of stereoselective reactions.
- [1] PubChem. (2025). 1-(2,3-Dimethylphenyl)ethan-1-amine (Racemate). Compound Summary. CID 18968227. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_2_3-Dimethylphenyl_ethan-1-amine View Source
